molecular formula C13H13ClN2 B1454388 [(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1184195-76-3

[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

Cat. No.: B1454388
CAS No.: 1184195-76-3
M. Wt: 232.71 g/mol
InChI Key: QECMPHXFFZJORF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-2-yl)methylamine is an organic compound that features a combination of a chlorophenyl group, a pyridinyl group, and a methylamine group

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMPHXFFZJORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (4-Chlorophenyl)(pyridin-2-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(pyridin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(4-Chlorophenyl)(pyridin-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar structure, used as an antihistamine.

    Pyridine derivatives: Compounds like pyridoxine (vitamin B6) share the pyridine ring structure.

Uniqueness

(4-Chlorophenyl)(pyridin-2-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4-Chlorophenyl)(pyridin-2-yl)methylamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

The compound interacts significantly with various enzymes and proteins, influencing their activity. Notably, it has shown interactions with tyrosine-protein kinases , which are critical for cell signaling and regulation. This interaction suggests potential roles in modulating cellular processes such as proliferation and differentiation.

Cellular Effects

Research indicates that (4-Chlorophenyl)(pyridin-2-yl)methylamine can modulate cell signaling pathways and gene expression. It affects the vascular endothelial growth factor receptor (VEGFR) , which is pivotal in angiogenesis and cell proliferation. Studies have demonstrated that the compound can induce changes in cellular metabolism and impact overall cell function.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of similar compounds against cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 2.32 µg/mL. This suggests that modifications to the molecular structure can enhance anti-cancer properties, highlighting the compound's potential in oncological applications .

The mechanism of action involves binding to specific sites on enzymes or receptors, altering their activity. This binding can lead to either inhibition or activation of enzymatic functions, thereby modulating various biological effects. For instance, it has been shown to affect the activity of cytochrome P450 enzymes , which are crucial for drug metabolism.

Dosage Effects in Animal Models

Dosage studies reveal that lower concentrations of (4-Chlorophenyl)(pyridin-2-yl)methylamine may enhance beneficial effects such as improved cell signaling, while higher doses can lead to toxicity and adverse outcomes like cell death. This dosage-dependent response underscores the importance of careful calibration in therapeutic contexts.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 pathways, leading to various metabolites. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential toxicity of the compound.

Transport and Distribution

Transport mechanisms for (4-Chlorophenyl)(pyridin-2-yl)methylamine include active transport across cell membranes facilitated by specific transporters. The compound's distribution within tissues is mediated by binding proteins that influence its bioavailability and efficacy.

Subcellular Localization

The localization of (4-Chlorophenyl)(pyridin-2-yl)methylamine within cellular compartments can significantly affect its biological activity. Targeting specific organelles may enhance therapeutic effects while minimizing side effects.

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals how structural variations influence biological activity:

Compound NameStructureNotable Features
(3-Chlorophenyl)(pyridin-2-yl)methylamine3-chloro substituentDifferent reactivity due to chlorine position
(4-Bromophenyl)(pyridin-3-yl)methylamineBromine instead of chlorinePotentially different biological activity
(4-Methoxyphenyl)(pyridin-2-yl)methylamineMethoxy substituentAltered solubility and reactivity

This table illustrates that even minor changes in substituents can lead to significant differences in chemical behavior and biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.